Thiophene, 2-(2-pyrrolyl)-

Beschreibung

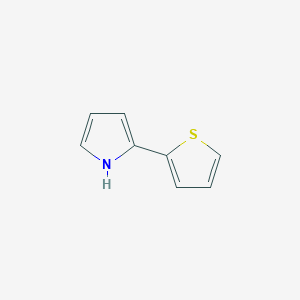

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-thiophen-2-yl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NS/c1-3-7(9-5-1)8-4-2-6-10-8/h1-6,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJMGRZQOXNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

89761-73-9 | |

| Record name | 1H-Pyrrole, 2-(2-thienyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89761-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID10200675 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52707-46-7 | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052707467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiophene, 2-(2-pyrrolyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10200675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Thiophene, 2-(2-pyrrolyl)-: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of the chemical properties, structure, synthesis, and potential applications of Thiophene, 2-(2-pyrrolyl)-, a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. Drawing upon established scientific principles and field-proven insights, this document aims to be a valuable resource for those working with this versatile molecule.

Molecular Structure and Physicochemical Properties

Thiophene, 2-(2-pyrrolyl)-, also known by its IUPAC name 2-(thiophen-2-yl)-1H-pyrrole, is a bi-heterocyclic aromatic compound with the molecular formula C₈H₇NS[1]. Its structure consists of a thiophene ring linked at the 2-position to a pyrrole ring, also at the 2-position. This arrangement of two five-membered aromatic heterocycles gives rise to a unique electronic and conformational profile.

The molecule's planarity and the presence of both electron-rich pyrrole and thiophene rings are key determinants of its chemical behavior. The nitrogen atom in the pyrrole ring and the sulfur atom in the thiophene ring contribute lone pairs of electrons to their respective aromatic π-systems, influencing the molecule's reactivity and potential for intermolecular interactions.

Below is a visual representation of the chemical structure of Thiophene, 2-(2-pyrrolyl)-.

Caption: Chemical structure of Thiophene, 2-(2-pyrrolyl)-.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NS | [1] |

| Molar Mass | 149.21 g/mol | [1] |

| Melting Point | 78-80 °C | |

| Boiling Point (Predicted) | 303.3 ± 17.0 °C | |

| Density (Predicted) | 1.217 g/cm³ | |

| pKa (Predicted) | 17.09 ± 0.50 |

Spectroscopic Characterization

The structural elucidation of Thiophene, 2-(2-pyrrolyl)- relies on a combination of spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule. The chemical shifts are influenced by the aromatic ring currents of both the pyrrole and thiophene moieties.

-

Pyrrole Protons: The N-H proton of the pyrrole ring is expected to appear as a broad singlet at a downfield chemical shift, typically in the range of 8.0-9.0 ppm, due to its acidic nature and involvement in hydrogen bonding. The other three pyrrole protons will appear as multiplets in the aromatic region.

-

Thiophene Protons: The three protons on the thiophene ring will also resonate in the aromatic region, with their chemical shifts and coupling constants being characteristic of a 2-substituted thiophene.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For Thiophene, 2-(2-pyrrolyl)-, eight distinct carbon signals are expected in the aromatic region. The chemical shifts will be influenced by the heteroatoms and the substitution pattern.

Infrared (IR) Spectroscopy

The IR spectrum of Thiophene, 2-(2-pyrrolyl)- is characterized by absorption bands corresponding to the vibrational modes of its functional groups and aromatic rings.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3400 | N-H stretching (pyrrole) |

| 3100-3000 | C-H stretching (aromatic) |

| 1600-1450 | C=C stretching (aromatic rings) |

| ~1400 | C-N stretching (pyrrole) |

| ~700-800 | C-S stretching (thiophene) |

The N-H stretching vibration of the pyrrole ring is a particularly useful diagnostic peak, often appearing as a sharp to moderately broad band[2]. The C-H stretching vibrations of the aromatic rings typically appear at wavenumbers above 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of bands arising from various bending and stretching vibrations of the two heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For Thiophene, 2-(2-pyrrolyl)-, the molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to its molecular weight (149.21). The fragmentation pattern can provide further structural confirmation, with characteristic losses of fragments from the pyrrole and thiophene rings[3][4].

Synthesis of Thiophene, 2-(2-pyrrolyl)-

Several synthetic routes can be employed for the preparation of Thiophene, 2-(2-pyrrolyl)-. The choice of method often depends on the availability of starting materials and the desired scale of the synthesis. Two of the most common and versatile methods are the Paal-Knorr synthesis and the Suzuki cross-coupling reaction.

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classical and widely used method for the formation of pyrrole rings[1][5][6][7]. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia[7]. To synthesize Thiophene, 2-(2-pyrrolyl)-, the required precursor would be 1-(thiophen-2-yl)butane-1,4-dione, which is then reacted with ammonia or an ammonia source.

Reaction Mechanism: The mechanism of the Paal-Knorr pyrrole synthesis involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by an intramolecular cyclization where the nitrogen attacks the second carbonyl group, leading to a cyclic intermediate. Subsequent dehydration yields the aromatic pyrrole ring[5][8].

Caption: Simplified workflow of the Paal-Knorr synthesis.

Experimental Protocol (General): A detailed, step-by-step protocol for this specific synthesis is not readily available in the provided search results. However, a general procedure would involve:

-

Dissolving 1-(thiophen-2-yl)butane-1,4-dione in a suitable solvent (e.g., acetic acid, ethanol).

-

Adding a source of ammonia, such as ammonium acetate or aqueous ammonia.

-

Heating the reaction mixture under reflux for a specified period.

-

Cooling the reaction mixture and isolating the product by extraction and purification (e.g., column chromatography).

Suzuki Cross-Coupling Reaction

The Suzuki cross-coupling reaction is a powerful tool in modern organic synthesis for the formation of carbon-carbon bonds[6][9][10]. This palladium-catalyzed reaction couples an organoboron compound with a halide or triflate. To synthesize Thiophene, 2-(2-pyrrolyl)-, one could couple a 2-halopyrrole (e.g., 2-bromopyrrole) with thiophene-2-boronic acid, or vice versa.

Reaction Mechanism: The catalytic cycle of the Suzuki coupling involves three key steps:

-

Oxidative Addition: The palladium(0) catalyst reacts with the halide to form a palladium(II) species.

-

Transmetalation: The organoboron compound transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired product is eliminated, regenerating the palladium(0) catalyst.

Caption: Catalytic cycle of the Suzuki cross-coupling reaction.

Experimental Protocol (General): A specific, detailed protocol for this synthesis is not available in the provided search results. A general procedure would entail:

-

Combining the 2-halopyrrole (or 2-halothiophene) and the corresponding boronic acid in a suitable solvent system (e.g., dioxane/water, toluene).

-

Adding a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃, Cs₂CO₃).

-

Heating the mixture under an inert atmosphere until the reaction is complete.

-

Work-up and purification of the product.

Reactivity and Chemical Behavior

The reactivity of Thiophene, 2-(2-pyrrolyl)- is dictated by the electronic properties of its constituent rings. Both pyrrole and thiophene are electron-rich aromatic systems and are prone to electrophilic substitution reactions. The substitution pattern will be influenced by the directing effects of the heteroatoms and the existing substituent.

Due to the higher reactivity of the pyrrole ring towards electrophiles compared to thiophene, electrophilic substitution is expected to occur preferentially on the pyrrole ring.

Applications in Drug Development and Materials Science

Pyrrole-containing compounds are a cornerstone of medicinal chemistry, with a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties[2][11][12][13][14][15]. The Thiophene, 2-(2-pyrrolyl)- scaffold, combining two important pharmacophores, represents a promising starting point for the design of novel therapeutic agents.

While specific biological activity data for Thiophene, 2-(2-pyrrolyl)- itself is not extensively detailed in the provided search results, derivatives of both pyrrole and thiophene have shown significant potential:

-

Anticancer Activity: Numerous pyrrole derivatives have been investigated as anticancer agents, with some showing potent activity against various cancer cell lines[2][11][16][17]. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes essential for cancer cell proliferation.

-

Antimicrobial Activity: The pyrrole and thiophene moieties are found in many compounds with antibacterial and antifungal properties[11][13][15][18]. The development of new antimicrobial agents is a critical area of research, and this scaffold could serve as a basis for the synthesis of novel antibiotics.

In the field of materials science, the conjugated π-system of Thiophene, 2-(2-pyrrolyl)- makes it a potential building block for organic electronic materials, such as conductive polymers and organic semiconductors.

Conclusion

Thiophene, 2-(2-pyrrolyl)- is a fascinating molecule with a rich chemical landscape. Its unique structure, combining the electronic features of both pyrrole and thiophene, makes it a valuable target for synthetic chemists and a promising scaffold for the development of new pharmaceuticals and functional materials. Further research into the specific biological activities and material properties of this compound and its derivatives is warranted and holds the potential for significant scientific advancements.

References

-

Paal–Knorr synthesis. In Wikipedia. Retrieved from [Link]

-

Thiophene, 2-(2-pyrrolyl)-. PubChem. Retrieved from [Link]

-

Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. MDPI. Retrieved from [Link]

-

Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. National Institutes of Health. Retrieved from [Link]

-

Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Crystal structure of 2,2′-bipyrrole. National Institutes of Health. Retrieved from [Link]

- Supplementary Inform

-

Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. PubMed. Retrieved from [Link]

-

Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. PubMed. Retrieved from [Link]

-

Vibrational spectra of furan, pyrrole, and thiophene from a density functional theory anharmonic force field. ResearchGate. Retrieved from [Link]

-

NH Stretching Vibrations of Pyrrole Clusters Studied by Infrared Cavity Ringdown Spectroscopy. PubMed. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. ResearchGate. Retrieved from [Link]

-

GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae). ResearchGate. Retrieved from [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. Retrieved from [Link]

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. Retrieved from [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. Retrieved from [Link]

-

Cytotoxicity of compounds toward various cell lines. ResearchGate. Retrieved from [Link]

-

Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. MDPI. Retrieved from [Link]

-

Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling react. ResearchGate. Retrieved from [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science. Retrieved from [Link]

- Paal–Knorr synthesis of pyrroles. [No Source Found]

-

Thiophene. NIST WebBook. Retrieved from [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Retrieved from [Link]

-

FT-IR, FT-Raman and UV-Visible Spectral Analysis on (E)-N′-(thiophen-2-ylmethylene) Nicotinohydrazide. Prime Scholars. Retrieved from [Link]

-

The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Journal of the American Chemical Society. Retrieved from [Link]

-

Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. Retrieved from [Link]

- Micellar Suzuki Cross-Coupling between Thiophene and Aniline in W

-

Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines. PubMed. Retrieved from [Link]

- Table of Characteristic IR Absorptions. [No Source Found]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectra Splitting of some Compounds Containing Both Azulenic and Thiophene Moieties. ResearchGate. Retrieved from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. DSpace@MIT. Retrieved from [Link]

-

Synthesis, crystal structure and reactivity of η2–thiophyne Ni complexes. The Royal Society of Chemistry. Retrieved from [Link]

-

Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. MDPI. Retrieved from [Link]

-

Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. Semantic Scholar. Retrieved from [Link]

-

2-(2'-Thienyl)pyridine. PubChem. Retrieved from [Link]

-

FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate. Retrieved from [Link]

- Synthesis of 2,3,4,5-Tetraphenylfuran, -thiophene and -pyrrole

-

Crystal structure of 2,2'-bipyrrole. ResearchGate. Retrieved from [Link]

-

Paal-Knorr Synthesis of Furans, Pyrroles, and Thiophenes. YouTube. Retrieved from [Link]

- 1H chemical shifts in NMR, part 18 1.

-

Crystal structure and synthesis of 3-(1H-pyrrol-2-yl)-1-(thiophen-2-yl)propanone. National Institutes of Health. Retrieved from [Link]

Sources

- 1. Thiophene, 2-(2-pyrrolyl)- | C8H7NS | CID 142950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. iosrjournals.org [iosrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. boa.unimib.it [boa.unimib.it]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. dspace.mit.edu [dspace.mit.edu]

- 11. Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. eurekaselect.com [eurekaselect.com]

- 16. Cytotoxic and Apoptotic Effects of Novel Pyrrolo[2,3-d]Pyrimidine Derivatives Containing Urea Moieties on Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity [mdpi.com]

Physical and chemical properties of 2-(2-thienyl)pyrrole

An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-thienyl)pyrrole

Abstract

The heterocyclic scaffold of 2-(2-thienyl)pyrrole, which links two distinct five-membered aromatic rings—pyrrole and thiophene—represents a core structure of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its fundamental physical and chemical properties. We will delve into its molecular structure, synthesis, spectroscopic signature, and chemical reactivity. Furthermore, this document explores the potential of this scaffold in drug development, supported by detailed experimental protocols and theoretical insights aimed at researchers, scientists, and professionals in the field.

Introduction: The Significance of the Thienyl-Pyrrole Scaffold

Heterocyclic compounds form the bedrock of a vast array of pharmaceuticals and functional organic materials. Within this class, the linkage of electron-rich aromatic systems like pyrrole and thiophene creates unique electronic and structural properties. Pyrrole analogues are integral to numerous non-steroidal anti-inflammatory drugs (NSAIDs), including tolmetin and ketorolac[1][2]. Similarly, the thiophene ring is a prevalent isostere for benzene in drug design, offering modulated lipophilicity and metabolic stability.

The compound 2-(2-thienyl)pyrrole combines these two key heterocycles, creating a conjugated system with a high degree of structural planarity and rich electron density. This arrangement makes it an attractive candidate for applications ranging from conductive polymers to novel therapeutic agents. Its derivatives have been investigated as potential inhibitors for enzymes like tyrosinase and cyclooxygenase (COX), highlighting the scaffold's versatility in engaging biological targets[1][3]. This guide serves to consolidate the known and predicted properties of the parent 2-(2-thienyl)pyrrole molecule, providing a foundational resource for its application and further derivatization.

Molecular Structure and Synthesis

The fundamental identity of 2-(2-thienyl)pyrrole is defined by its unique covalent structure and can be prepared through established synthetic organic chemistry routes.

Chemical Identity

-

IUPAC Name: 2-(thiophen-2-yl)-1H-pyrrole

-

CAS Number: 52707-46-7

-

Molecular Formula: C₈H₇NS

-

Molecular Weight: 149.21 g/mol [4]

-

Canonical SMILES: C1=CC=C(N1)C2=CC=CS2

Synthesis Pathway: Paal-Knorr Synthesis

A reliable method for constructing the pyrrole ring is the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. For 2-(2-thienyl)pyrrole, the logical precursor is 1-(thiophen-2-yl)butane-1,4-dione, which can be reacted with ammonia.

Caption: Paal-Knorr synthesis workflow for 2-(2-thienyl)pyrrole.

Physicochemical Properties

The physicochemical profile of a molecule is critical for predicting its behavior in both chemical and biological systems, influencing properties like solubility and bioavailability, which are paramount in drug development[1].

Table 1: Summary of Computed Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 149.21 g/mol | PubChem[4] |

| XLogP3-AA (Lipophilicity) | 2.1 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[4] |

| Topological Polar Surface Area| 44 Ų | PubChem[4] |

-

Lipophilicity (XLogP3): The computed value of 2.1 indicates moderate lipophilicity. This property is a key determinant of a molecule's ADMET (absorption, distribution, metabolism, excretion, toxicity) profile, affecting its ability to cross cell membranes[1].

-

Solubility: Based on its structure and moderate LogP value, 2-(2-thienyl)pyrrole is expected to be poorly soluble in water but soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on both the pyrrole and thiophene rings. The electronegative nitrogen atom in the pyrrole ring influences the chemical shifts of adjacent protons[5].

-

Pyrrole Protons: The N-H proton will likely appear as a broad singlet around 8.0-9.0 ppm. The three C-H protons on the pyrrole ring are expected to resonate between 6.0 and 7.0 ppm.

-

Thiophene Protons: The three protons on the thiophene ring will appear in the aromatic region, typically between 7.0 and 7.8 ppm. The coupling constants (J-values) between adjacent protons will be crucial for assigning specific resonances.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will display eight distinct signals for the eight carbon atoms in the molecule. The carbons adjacent to the heteroatoms (N and S) will be deshielded and appear at a higher chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present.

-

N-H Stretch: A characteristic sharp peak is expected around 3300-3500 cm⁻¹, corresponding to the N-H stretching vibration of the pyrrole ring[6].

-

C-H Aromatic Stretch: Signals above 3000 cm⁻¹ will correspond to the C-H stretching of the aromatic rings.

-

Ring Vibrations: The region between 1400-1600 cm⁻¹ will contain absorptions from C=C and C-N stretching vibrations within the heterocyclic rings.

UV-Vis Spectroscopy

The conjugated π-system extending across both rings is expected to give rise to strong UV absorption. The employment of thienyl-pyrrole derivatives as donor moieties in azo dyes demonstrates their strong π-electron donor capabilities, which influence their optical properties[7]. The primary absorption bands (π → π* transitions) are predicted to be in the 250-300 nm range.

Chemical Reactivity

Both pyrrole and thiophene are electron-rich heterocycles that readily undergo electrophilic aromatic substitution. The reactivity of 2-(2-thienyl)pyrrole will be a composite of these two systems, with substitution patterns influenced by the directing effects of the heteroatoms and the existing substituent.

-

Electrophilic Substitution: The pyrrole ring is generally more reactive towards electrophiles than thiophene. Therefore, reactions like formylation (Vilsmeier-Haack reaction), acylation (Friedel-Crafts), and halogenation are expected to occur preferentially on the pyrrole ring, likely at the C5 position (alpha to the nitrogen and remote from the thienyl group)[8][9].

-

N-Functionalization: The N-H proton of the pyrrole is acidic and can be deprotonated with a suitable base, allowing for N-alkylation or N-acylation to introduce various functional groups.

-

Oxidation and Reduction: Strong oxidizing agents can lead to polymerization or ring-opening, while catalytic hydrogenation will reduce the rings to their saturated forms, pyrrolidine and tetrahydrothiophene[9].

Caption: Predicted chemical reactivity map for 2-(2-thienyl)pyrrole.

Potential Applications in Drug Development

The 2-(2-thienyl)pyrrole core is a promising scaffold for designing new therapeutic agents. Its structural rigidity, planarity, and ability to participate in hydrogen bonding and π-stacking interactions make it suitable for targeting enzyme active sites.

-

Anti-inflammatory Agents: Given that the pyrrole motif is present in NSAIDs like tolmetin, derivatives of 2-(2-thienyl)pyrrole could be designed as novel inhibitors of COX-1/COX-2 or lipoxygenase (LOX) enzymes, which are key targets in inflammation pathways[1].

-

Antitubercular Agents: Pyrrole-based compounds have been investigated as inhibitors of the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in fatty acid synthesis[10]. The thienyl-pyrrole scaffold could serve as a starting point for novel ENR inhibitors.

-

Tyrosinase Inhibitors: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibitors are of interest in cosmetics and for treating pigmentation disorders. Recently, 2-cyanopyrrole derivatives have shown potent tyrosinase inhibitory activity, suggesting that the 2-substituted pyrrole core is well-suited for this target[3].

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of 2-(2-thienyl)pyrrole.

Protocol: Synthesis via Paal-Knorr Reaction

Objective: To synthesize 2-(2-thienyl)pyrrole from 1-(thiophen-2-yl)butane-1,4-dione.

Materials:

-

1-(thiophen-2-yl)butane-1,4-dione

-

Ammonium acetate or aqueous ammonia

-

Glacial acetic acid

-

Toluene

-

Dean-Stark apparatus

-

Standard glassware for reflux and extraction

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

-

Charging Flask: To the flask, add 1-(thiophen-2-yl)butane-1,4-dione (1.0 eq), ammonium acetate (3.0 eq), and a catalytic amount of glacial acetic acid in toluene.

-

Reaction: Heat the mixture to reflux. Water generated during the reaction will be collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Wash the organic layer sequentially with water and saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

-

Characterization: Combine the pure fractions and remove the solvent. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Protocol: General Spectroscopic Characterization

Objective: To obtain spectroscopic data for structural confirmation.

¹H and ¹³C NMR Spectroscopy:

-

Prepare a sample by dissolving ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction. Integrate the ¹H signals and reference the chemical shifts to the residual solvent peak.

Mass Spectrometry (MS):

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) mass spectrometer to determine the molecular weight and confirm the molecular formula via high-resolution mass spectrometry (HRMS).

Conclusion

2-(2-thienyl)pyrrole is a heterocyclic compound with a rich chemical profile and significant untapped potential. Its conjugated electronic structure, combined with the proven biological relevance of its constituent rings, makes it a highly attractive scaffold for future research. This guide has provided a foundational understanding of its synthesis, physicochemical properties, spectroscopic features, and reactivity. The detailed protocols and compiled data herein are intended to empower researchers to explore the vast chemical space accessible from this versatile molecule, paving the way for new discoveries in drug development and materials science.

References

-

Belen'kii, L. I., Gromova, G. P., & Smirnov, V. I. (2008). Reactions of 2,5-di(2-thienyl)pyrroles. Chemistry of Heterocyclic Compounds, 44(9), 1091–1104. Available from: [Link]

-

Papathanasiou, M., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(23), 7899. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 76832, 2-(2'-Thienyl)pyridine. Available from: [Link]

-

Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 4175110, 2,5-Di(2-thienyl)-1H-pyrrole. Available from: [Link]

-

Le, S. H., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(61), 35741-35745. Available from: [Link]

-

Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Pyrrole. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 142950, Thiophene, 2-(2-pyrrolyl)-. Available from: [Link]

-

Seijas, J. A., et al. (2004). Synthesis and UV-visible properties of thienyl- substituted pyrrole azo dyes. 8th International Electronic Conference on Synthetic Organic Chemistry. Available from: [Link]

-

PharmaTutor. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. Available from: [Link]

-

Kim, M., et al. (2017). Synthesis of diketopyrrolopyrrole based conjugated polymers containing thieno[3,2-b]thiophene flanking groups for high performance thin film transistors. Polymer Chemistry, 8(22), 3431-3437. Available from: [Link]

-

NIST. (n.d.). Pyrrole in NIST WebBook. Available from: [Link]

-

Abraham, R. J., et al. (1970). Analysis of the N.M.R. Spectrum of pyrrole. Molecular Physics, 18(2), 217-223. Available from: [Link]

-

De Meutter, S., et al. (2009). UV−vis absorption spectra of pyrrole before and after polymerization by γ-irradiation. The Journal of Physical Chemistry B, 113(20), 7112-7117. Available from: [Link]

-

Hu, Y.-G., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 904631. Available from: [Link]

-

Biological Magnetic Resonance Bank. (n.d.). Pyrrole-2-carboxylic Acid at BMRB. Available from: [Link]

-

Roberts, J. D. (2022). 5.3: Proton N-H Resonance of Pyrrole. Double Resonance. Chemistry LibreTexts. Available from: [Link]

-

Le, S. H., et al. (2019). Synthesis and reactivity of 2-thionoester pyrroles: a route to 2-formyl pyrroles. RSC Advances, 9(61), 35741–35745. Available from: [Link]

-

ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Available from: [Link]

-

Mahale, R. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(1), 22-37. Available from: [Link]

-

Gsponer, N. S., et al. (2018). The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles. Molecules, 23(11), 2828. Available from: [Link]

-

Pearson+. (n.d.). The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... Available from: [Link]

-

Le, S. H., et al. (2017). Thionation reactions of 2-pyrrole carboxylates. Organic & Biomolecular Chemistry, 15(48), 10223-10232. Available from: [Link]

Sources

- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pharmatutor.org [pharmatutor.org]

- 3. Frontiers | Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors [frontiersin.org]

- 4. Thiophene, 2-(2-pyrrolyl)- | C8H7NS | CID 142950 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The chemical shifts of the C-2 hydrogen in the spectra of pyrrole... | Study Prep in Pearson+ [pearson.com]

- 6. researchgate.net [researchgate.net]

- 7. sciforum.net [sciforum.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 10. vlifesciences.com [vlifesciences.com]

Navigating the Safety Landscape of 2-(2-thienyl)pyrrole: A Technical Guide for Researchers

An In-depth Examination of Prudent Handling, Hazard Mitigation, and Emergency Preparedness for a Novel Heterocyclic Compound

Foreword: A Note on Data Extrapolation

This guide provides a comprehensive overview of the anticipated health and safety considerations for 2-(2-thienyl)pyrrole (CAS No. 52707-46-7). It is imperative for the reader to understand that a specific, official Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Consequently, the safety profile and recommendations outlined herein are extrapolated from the known hazards of the parent compound, pyrrole, and related, more complex thienyl-pyrrole derivatives. This approach, rooted in established principles of chemical safety and structural analogy, provides a robust framework for risk assessment and mitigation. Researchers must, however, exercise a heightened level of caution and treat 2-(2-thienyl)pyrrole as a substance with significant potential hazards until empirical data becomes available.

Unveiling the Hazard Profile: A Synthesis of Analogous Data

Based on the safety data for pyrrole and its derivatives, 2-(2-thienyl)pyrrole should be handled as a hazardous substance with the potential for multiple routes of exposure and a range of adverse health effects.[1][2][3][4] The primary anticipated hazards are summarized below.

GHS Hazard Classification (Anticipated)

The following Globally Harmonized System (GHS) classifications are projected for 2-(2-thienyl)pyrrole, drawing parallels from the parent compound, pyrrole.[1][2][3]

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |

| Skin Corrosion/Irritation | Category 2 (potential) | H315: Causes skin irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (potential) | H335: May cause respiratory irritation |

Hazard Pictograms:

Toxicological Assessment: Understanding the Risks to Human Health

The toxicological profile of 2-(2-thienyl)pyrrole is not yet fully characterized. However, based on the known effects of pyrrole, researchers should be prepared for the following potential health impacts:

-

Oral Toxicity: Ingestion is expected to be a significant route of exposure, with the potential for severe toxicity.[1][2][3] Animal studies on pyrrole suggest that ingestion of even small amounts could be harmful.[5]

-

Inhalation Toxicity: Vapors or aerosols of 2-(2-thienyl)pyrrole are likely to be harmful if inhaled, potentially causing respiratory irritation, dizziness, and other systemic effects.[1][2][3][5]

-

Dermal and Eye Contact: Direct contact with the skin may cause irritation.[4][6] More critically, contact with the eyes is anticipated to cause serious and potentially irreversible damage.[1][2][3]

The Hierarchy of Controls: A Proactive Approach to Safety

To ensure the safety of all personnel, a multi-layered approach to hazard control must be implemented. The hierarchy of controls, a fundamental principle of industrial hygiene, prioritizes the most effective measures.

Caption: A visual representation of the hierarchy of controls, adapted for handling 2-(2-thienyl)pyrrole.

Engineering Controls: The First Line of Defense

All work with 2-(2-thienyl)pyrrole must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2] For manipulations that may generate dust or aerosols, a glove box is recommended. Ventilation systems should be explosion-proof due to the anticipated flammability of the compound.[1][2]

Administrative Controls: Standard Operating Procedures and Training

The development and strict adherence to Standard Operating Procedures (SOPs) are critical. These SOPs should detail every step of the experimental workflow, from material handling and storage to waste disposal. All personnel must receive comprehensive training on the potential hazards of 2-(2-thienyl)pyrrole and the specific procedures outlined in the SOPs.

Personal Protective Equipment (PPE): The Final Barrier

Appropriate PPE is mandatory when handling 2-(2-thienyl)pyrrole. The following table outlines the minimum recommended PPE.

| Body Part | Protective Equipment | Rationale |

| Eyes/Face | Chemical safety goggles and a face shield | To protect against splashes and vapors that can cause severe eye damage.[1][2][3] |

| Skin | Chemically resistant gloves (e.g., nitrile) and a flame-retardant lab coat | To prevent skin contact and irritation, and to provide protection from potential fire hazards.[1][2][6] |

| Respiratory | A NIOSH-approved respirator with an organic vapor cartridge | Required when working outside of a fume hood or in situations with inadequate ventilation.[2][7] |

Experimental Protocols: A Step-by-Step Guide to Safe Handling

Safe Storage

-

Store 2-(2-thienyl)pyrrole in a tightly sealed, properly labeled container.[1][2]

-

Keep in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2][7]

-

Store separately from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[7][8]

-

The storage area should be designated for flammable and toxic materials.[7]

Weighing and Dispensing

-

Preparation: Don the appropriate PPE as outlined in the table above. Ensure the chemical fume hood is operational and the work area is clear of clutter.

-

Inert Atmosphere: If the compound is sensitive to air or moisture, conduct all manipulations under an inert atmosphere (e.g., nitrogen or argon).

-

Dispensing: Use a clean, dedicated spatula or powder funnel to transfer the solid. Avoid creating dust.

-

Cleaning: Immediately clean any spills within the fume hood using an appropriate absorbent material.

Solution Preparation

-

Solvent Selection: Choose a solvent in which 2-(2-thienyl)pyrrole is soluble and that is compatible with the intended reaction conditions.

-

Addition: Slowly add the solid 2-(2-thienyl)pyrrole to the solvent in the fume hood. Be mindful of any potential exothermic reactions.

-

Mixing: Use a magnetic stirrer or other appropriate mixing method to ensure complete dissolution.

Emergency Procedures: Preparedness is Paramount

A clear and concise emergency response plan must be in place and all personnel must be familiar with it.

Caption: A flowchart outlining the general emergency response protocol for incidents involving 2-(2-thienyl)pyrrole.

First-Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]

-

In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.[2][6]

-

If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[2][7]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Spill Response

-

Evacuate: Clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill.

-

Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

Fire Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1][3]

-

Unsuitable extinguishing media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific hazards: The compound is expected to be flammable and may produce toxic fumes, including nitrogen oxides and sulfur oxides, upon combustion.[5][7]

-

Protective equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[1][3]

Waste Disposal

All waste containing 2-(2-thienyl)pyrrole must be treated as hazardous waste. Dispose of in accordance with all applicable federal, state, and local regulations. Do not dispose of down the drain.

Conclusion: A Culture of Safety

The responsible use of novel chemical compounds like 2-(2-thienyl)pyrrole is predicated on a robust and proactive safety culture. While this guide provides a comprehensive framework based on the best available data from analogous compounds, it is not a substitute for critical thinking and a cautious approach. Researchers are encouraged to seek out additional information as it becomes available and to always prioritize safety in their experimental design and execution.

References

Sources

- 1. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. 2,5-ジヒドロ-3,6-ジ-2-チエニル-ピロロ[3,4-c]ピロール-1,4-ジオン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

A Computational Scientist's Guide to 2-(Thiophen-2-yl)-1H-pyrrole: From Quantum Mechanics to Drug Discovery

Abstract

The 2-(thiophen-2-yl)-1H-pyrrole scaffold, a heterocyclic compound featuring linked thiophene and pyrrole rings, represents a structure of significant interest in medicinal chemistry.[1][2][3] Its derivatives have demonstrated a wide array of biological activities, including potential anticancer and anti-inflammatory properties.[4][5][6] This technical guide provides a comprehensive framework for the computational investigation of this molecule, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of methods to explain the strategic rationale behind a multi-scale computational workflow. This guide details protocols for quantum mechanical characterization, molecular docking for target identification, and molecular dynamics simulations for assessing complex stability, thereby providing a holistic in-silico strategy to unlock the therapeutic potential of this promising scaffold.

Introduction: The Scientific Imperative for a Computational Approach

The convergence of computational power and sophisticated algorithms has revolutionized drug discovery.[7][8] Computer-Aided Drug Design (CADD) is no longer a supplementary tool but a core component of the development pipeline, significantly reducing costs and accelerating the identification of lead compounds.[7] Heterocyclic compounds like 2-(thiophen-2-yl)-1H-pyrrole are particularly well-suited for computational analysis.[9] Their structural rigidity and diverse electronic properties, stemming from the constituent thiophene and pyrrole rings, provide a rich landscape for targeted modifications to enhance biological activity.[2][10]

A computational approach allows us to:

-

Elucidate Intrinsic Properties: Understand the molecule's electronic structure, stability, and reactivity at a quantum level.

-

Identify Biological Targets: Screen vast libraries of proteins to hypothesize potential mechanisms of action.

-

Predict Binding Interactions: Analyze the specific forces and geometries governing the molecule's interaction with a target protein.

-

Assess Dynamic Stability: Evaluate the stability of the molecule-protein complex in a simulated physiological environment.

This guide will walk through a logical, multi-stage workflow designed to build a comprehensive computational profile of 2-(thiophen-2-yl)-1H-pyrrole and its derivatives.

The Computational Workflow: A Multi-Scale Strategy

Our investigation follows a three-tiered approach, starting with the single molecule and progressing to its dynamic interaction within a complex biological system. This hierarchical strategy ensures that each stage of the investigation is built upon a solid theoretical foundation.

Caption: A multi-tiered computational workflow for analyzing 2-(thiophen-2-yl)-1H-pyrrole.

Tier 1: Quantum Mechanical Characterization

Objective: To understand the intrinsic electronic and structural properties of 2-(thiophen-2-yl)-1H-pyrrole using Density Functional Theory (DFT). DFT provides an excellent balance of computational cost and accuracy for molecules of this size.[11]

Protocol: Geometry Optimization and Frequency Analysis

Rationale: The first step is to find the molecule's most stable three-dimensional conformation (its lowest energy state). This optimized geometry is crucial for all subsequent calculations, as an inaccurate structure will lead to erroneous predictions of binding and reactivity. A frequency calculation is then performed to confirm that the optimized structure is a true energy minimum.

Step-by-Step Methodology:

-

Structure Input: Draw the 2D structure of 2-(thiophen-2-yl)-1H-pyrrole using a molecular editor (e.g., GaussView, Avogadro) and perform an initial 3D cleanup.

-

Calculation Setup (Gaussian Example):

-

Route Section: #p B3LYP/6-31G(d) Opt Freq

-

Explanation:

-

B3LYP: A widely used hybrid functional that has proven reliable for organic molecules.[12]

-

6-31G(d): A Pople-style basis set that provides a good description of electron distribution and includes polarization functions on heavy atoms, which is essential for accuracy.

-

Opt: Keyword to perform a geometry optimization.

-

Freq: Keyword to perform a frequency calculation after the optimization converges.

-

-

-

Execution: Submit the calculation to a computational chemistry software package like Gaussian or ORCA.

-

Validation: After the calculation completes, verify that the optimization converged successfully. Open the output file and confirm that there are no imaginary frequencies. The presence of an imaginary frequency indicates a transition state, not a stable minimum.

Protocol: Electronic Property Analysis

Rationale: Understanding the molecule's electronic landscape is key to predicting its reactivity and intermolecular interactions. We focus on the Frontier Molecular Orbitals (HOMO and LUMO) and the Molecular Electrostatic Potential (MEP).

-

HOMO (Highest Occupied Molecular Orbital) & LUMO (Lowest Unoccupied Molecular Orbital): The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between them (the HOMO-LUMO gap) is an indicator of chemical reactivity and stability.[13][14] A smaller gap suggests the molecule is more reactive.

-

MEP (Molecular Electrostatic Potential): The MEP map visualizes the electrostatic potential on the molecule's surface. It allows for the quick identification of electron-rich (negative potential, nucleophilic) and electron-poor (positive potential, electrophilic) regions, which are critical for predicting non-covalent interactions like hydrogen bonding.[13]

Step-by-Step Methodology:

-

Input: Use the optimized geometry from the previous step.

-

Calculation Setup (Gaussian Example): The same B3LYP/6-31G(d) level of theory can be used. The necessary information is typically generated during the optimization run and stored in the checkpoint file. To generate the MEP surface, add the Pop=NBO or Pop=MK keyword to get accurate partial charges and request a cube file for visualization.

-

Analysis & Visualization:

-

Extract the HOMO and LUMO energy values from the output file. Calculate the energy gap (ΔE = E_LUMO - E_HOMO).

-

Use a visualization program (e.g., GaussView, VMD) to plot the HOMO and LUMO isosurfaces and the MEP map.

-

| Computed Property | Hypothetical Value | Significance |

| HOMO Energy | -5.8 eV | Region of electron donation (nucleophilic character) |

| LUMO Energy | -1.2 eV | Region of electron acceptance (electrophilic character) |

| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical stability and reactivity |

| Dipole Moment | 2.1 Debye | Measures molecular polarity, influences solubility |

Tier 2: Molecular Docking for Target Identification

Objective: To predict the binding orientation and affinity of 2-(thiophen-2-yl)-1H-pyrrole against known biological targets, particularly those implicated in cancer and inflammation, such as protein kinases.[5][7][15]

Protocol: Ligand and Receptor Preparation

Rationale: Proper preparation of both the small molecule (ligand) and the protein (receptor) is a critical, often overlooked, step. This involves optimizing the ligand's structure and charge and cleaning the protein structure to remove non-essential components and add necessary ones.

Step-by-Step Methodology:

-

Ligand Preparation:

-

Use the DFT-optimized structure of 2-(thiophen-2-yl)-1H-pyrrole.

-

Assign partial charges using a method like Gasteiger or use the charges derived from the quantum mechanics calculation (e.g., ESP or Merz-Kollman charges).

-

Define rotatable bonds. Software like AutoDock Tools can automatically detect these.

-

-

Receptor Preparation:

-

Obtain a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB). For example, a structure of a relevant kinase like Vascular Endothelial Growth Factor Receptor (VEGFR).[5]

-

Remove water molecules, co-factors, and any co-crystallized ligands.

-

Add polar hydrogen atoms, as they are crucial for hydrogen bonding interactions.

-

Assign partial charges to the protein atoms (e.g., using the Kollman charge set).

-

Protocol: Docking Simulation and Analysis

Rationale: Molecular docking algorithms explore a vast conformational space to find the most favorable binding pose of the ligand within the active site of the receptor, estimating the binding affinity with a scoring function.[16][17]

Step-by-Step Methodology:

-

Define the Binding Site: Define a "grid box" that encompasses the active site of the protein. This is typically centered on the location of a known inhibitor or a predicted binding pocket.

-

Run Docking Simulation: Use docking software like AutoDock Vina or Glide. The program will generate multiple possible binding poses and rank them based on a scoring function (e.g., kcal/mol).

-

Analyze Results:

-

Binding Energy/Score: The top-ranked poses will have the lowest (most favorable) binding energy scores.

-

Pose Clustering: Analyze the clustering of the results. A large cluster of low-energy poses suggests a well-defined and favorable binding mode.

-

Interaction Analysis: Visualize the top-ranked pose in a molecular viewer (e.g., PyMOL, Chimera). Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and specific amino acid residues in the active site. Thiophene and pyrrole rings are often involved in such interactions.[10]

-

Tier 3: Validating Stability with Molecular Dynamics (MD)

Objective: To assess the stability of the ligand-protein complex predicted by molecular docking and to observe its dynamic behavior in a simulated aqueous environment.

Rationale: A docking simulation provides a static snapshot of a potential binding mode.[17] However, biological systems are dynamic. MD simulations provide a "movie" of how the complex behaves over time (typically nanoseconds to microseconds), offering crucial insights into the stability of the predicted interactions.

Protocol: MD System Setup and Simulation

Step-by-Step Methodology:

-

System Building:

-

Start with the best-ranked complex from the docking simulation.

-

Place the complex in the center of a periodic box (e.g., a cube or dodecahedron).

-

Solvate the box with a pre-equilibrated water model (e.g., TIP3P or SPC/E).

-

Add counter-ions (e.g., Na+ or Cl-) to neutralize the system's overall charge.

-

-

Energy Minimization: Perform a steepest descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

-

Equilibration:

-

NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the target temperature (e.g., 300 K) while keeping the protein backbone restrained. This allows the water and ions to equilibrate around the protein.

-

NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Release the restraints and simulate for a short period to allow the system's density to equilibrate to the correct value at the target pressure (e.g., 1 bar).

-

-

Production Run: Run the simulation for the desired length of time (e.g., 100 ns) without any restraints, saving the coordinates (trajectory) at regular intervals.

Protocol: Trajectory Analysis

Rationale: The raw output of an MD simulation is a trajectory file containing millions of atomic coordinates. Meaningful analysis is required to extract biologically relevant information.

Step-by-Step Methodology:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD curve for both indicates that the simulation has reached equilibrium and the ligand is stably bound.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue. This highlights flexible and rigid regions of the protein and can show if ligand binding reduces the flexibility of active site residues.

-

Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) identified in the docking pose throughout the simulation. A stable interaction will be present for a high percentage of the simulation time.

Conclusion and Future Directions

This guide outlines a robust, multi-scale computational workflow for the comprehensive investigation of 2-(thiophen-2-yl)-1H-pyrrole. By integrating quantum mechanics, molecular docking, and molecular dynamics, researchers can build a detailed model of its physicochemical properties, identify potential biological targets, and validate its binding interactions with a high degree of confidence. The insights gained from this in-silico approach can effectively guide the synthesis of new derivatives with enhanced potency and selectivity, significantly accelerating the journey from a promising scaffold to a viable drug candidate.[8][17]

References

-

Nikalje, A. P., & Bahetia, K. (2017). Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review. J Bioinform, Genomics, Proteomics, 2(1), 1014. [Link]

-

Monajjemi, M. (2021). Computational study of heterocyclic anticancer compounds through nbo method. International Journal of Advanced Chemistry, 9(1), 1-6. [Link]

-

Al-Otaibi, J. S., et al. (2023). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing. Scholars International Journal of Chemistry and Material Sciences, 8(5), 237-249. [Link]

-

Alam, M., & Lee, D.-U. (2016). Synthesis, spectroscopic and computational studies of 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine: An enzymes inhibition study. Computational Biology and Chemistry, 64, 185–201. [Link]

-

Li, Y., et al. (2023). Design, synthesis, and anticancer evaluation of alkynylated pyrrole derivatives. Archiv der Pharmazie. [Link]

-

Mahmoud, A. R. (2024). Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. ResearchGate. [Link]

-

Al-Otaibi, J. S., et al. (2023). Density Functional Theory (DFT) Investigation of Thiophene-Pyrrole Copolymers for VOC and Inorganic Gas Sensing Applications. ResearchGate. [Link]

-

Lozynskyi, A., et al. (2019). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. PubMed. [Link]

-

Aslan, F. M., et al. (2022). DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease. National Institutes of Health (NIH). [Link]

-

Various Authors. (2022). Design, synthesis, biological evaluation and molecular docking studies of thiophene derivatives. ResearchGate. [Link]

-

Singh, S., et al. (2020). Computational approaches in drug designing. ResearchGate. [Link]

-

Sliwoski, G., et al. (2014). Computational Methods in Drug Discovery. Pharmacological Reviews, 66(1), 334-395. [Link]

-

Vasilache, V., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health (NIH). [Link]

-

Al-Wahaibi, L. H., et al. (2024). Hybrids of thiophene, pyrazole and oxadiazol: Synthesis, DFT calculations, molecular docking studies and biological evaluation for anticancer and antimicrobial activity. Taylor & Francis Online. [Link]

-

Thomas, J., et al. (2013). Computational Study on the Effect of Substituents on the Structural and Electronic Properties of Thiophene–Pyrrole-Based π-Conjugated Oligomers. Macromolecules, 46(3), 844-855. [Link]

-

Yang, T.-H., et al. (2019). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Pharmaceutical Sciences. [Link]

-

KPR, Chowdary., et al. (2000). Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents. PubMed. [Link]

-

Kumar, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health (NIH). [Link]

-

National Center for Biotechnology Information. (n.d.). Thiophene, 2-(2-pyrrolyl)-. PubChem. [Link]

-

Wang, M., et al. (2021). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Molecules, 26(11), 3379. [Link]

-

Kumar, A., et al. (2023). Synthesis, Characterization of thiophene derivatives and its biological applications. International Journal of Scientific Research in Science and Technology, 10(4), 55-61. [Link]

-

Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]

-

Shaik, A. B., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. National Institutes of Health (NIH). [Link]

-

Aviyente, V., et al. (2016). Fused thiophenes: An overview of the computational investigations. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. journalwjarr.com [journalwjarr.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. researchgate.net [researchgate.net]

- 5. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of thiophene [3,2-b] pyrrole derivatives as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Computer Based Drug Design of Various Heterocyclic Compounds having Anticancer Activity: A Brief Review [jscimedcentral.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub: are you are robot? [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 16. DFT and Molecular Docking Study of 1-(2´-Thiophen)-2-propen-1-one-3-(2,3,5-trichlorophenyl) (TTCP) Molecule as Antiviral to Covid-19 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Computational Methods Applied to Rational Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Paal-Knorr Synthesis for Substituted Pyrroles from 1,4-Dicarbonyl Compounds

Introduction: The Enduring Relevance of a Classic Transformation

First reported independently by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry.[1][2][3] It provides a direct and highly efficient method for constructing substituted pyrroles, furans, and thiophenes from a 1,4-dicarbonyl compound.[1][2] This application note will focus specifically on the synthesis of pyrroles, which involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[4][5]

The pyrrole scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, natural products, and functional materials.[5][6][7] Its prevalence in blockbuster drugs like Atorvastatin (Lipitor®) underscores the industrial and academic importance of reliable methods for its synthesis.[5][8][9][10] The Paal-Knorr synthesis remains a widely used method due to its operational simplicity, broad substrate scope, and generally high yields.[3][6] Modern advancements, including the use of milder catalysts, microwave irradiation, and green chemistry protocols, have further expanded its utility and addressed some of its classical limitations, such as harsh reaction conditions.[3][5][11][12]

Mechanistic Insights: The Path to Aromaticity

The mechanism of the Paal-Knorr pyrrole synthesis has been the subject of detailed study, with computational and experimental evidence pointing to a specific pathway.[1][3][4] The reaction is typically catalyzed by a protic or Lewis acid, though neutral and even solvent-free conditions have been successfully employed.[4][12]

The accepted mechanism proceeds through the following key steps:[1][3][6]

-

Amine Addition: The reaction initiates with the nucleophilic attack of the primary amine on one of the carbonyl groups of the 1,4-dicarbonyl compound. This forms a hemiaminal intermediate.

-

Intramolecular Cyclization: The nitrogen atom of the hemiaminal then attacks the second carbonyl group in an intramolecular fashion. This ring-closing step, often the rate-determining step of the reaction, forms a cyclic 2,5-dihydroxytetrahydropyrrole derivative.[3][5][11]

-

Dehydration: The cyclic intermediate undergoes a two-step dehydration, losing two molecules of water to eliminate the hydroxyl groups.

-

Aromatization: The final dehydration step results in the formation of the stable, aromatic pyrrole ring.

While the reaction can proceed under neutral conditions, the addition of a weak acid, such as acetic acid, is known to accelerate the process.[4] However, strongly acidic conditions (pH < 3) can favor the competing Paal-Knorr furan synthesis, leading to furan byproducts.[4][13]

Visualizing the Mechanism

The following diagram illustrates the step-by-step transformation from the 1,4-dicarbonyl and amine to the final pyrrole product.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2,5-Dimethyl-1-phenylpyrrole

This protocol describes a classic, straightforward synthesis using conventional heating.

Objective: To synthesize 2,5-dimethyl-1-phenylpyrrole from 2,5-hexanedione and aniline.[5]

Materials:

-

2,5-Hexanedione (1.0 equiv.)

-

Aniline (1.05 equiv.)

-

Ethanol, absolute

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask equipped with a reflux condenser and magnetic stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve 2,5-hexanedione (e.g., 5.7 g, 50 mmol) in 30 mL of absolute ethanol.

-

Reagent Addition: Add aniline (e.g., 4.8 g, 52.5 mmol) to the solution, followed by a catalytic amount of glacial acetic acid (e.g., 0.5 mL).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain a gentle reflux for 2-3 hours.

-

Reaction Monitoring: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) (e.g., mobile phase: 9:1 Hexane/Ethyl Acetate). The disappearance of the starting dione indicates reaction completion.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

-

Precipitation & Isolation: Pour the concentrated reaction mixture into a beaker containing 100 mL of cold water while stirring. The product should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold water.

-

Purification: The crude product can be recrystallized from aqueous ethanol to yield pure 2,5-dimethyl-1-phenylpyrrole as a crystalline solid.

Protocol 2: Microwave-Assisted Synthesis of a Substituted Pyrrole

This protocol demonstrates a modern, rapid synthesis using microwave irradiation, which often leads to shorter reaction times and improved yields.[5]

Objective: To synthesize a substituted pyrrole using a microwave reactor.[5][13]

Materials:

-

Substituted 1,4-diketone (1.0 equiv., e.g., 0.04 mmol)

-

Primary amine (3.0 equiv.)

-

Ethanol (e.g., 400 µL)

-

Glacial Acetic Acid (e.g., 40 µL)

-

0.5-2 mL microwave reaction vial with a cap

-

Laboratory microwave reactor

Procedure:

-

Reaction Setup: To a microwave vial, add a solution of the 1,4-diketone in ethanol.[5]

-

Reagent Addition: Add glacial acetic acid and the primary amine to the vial.[5]

-

Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-120 °C) for 5-20 minutes.[5] The reaction power will be modulated by the instrument to maintain the target temperature.

-

Reaction Monitoring: If possible, monitor the reaction by sampling for TLC analysis. Given the short reaction times, initial trials should be conducted to optimize the irradiation time.

-

Workup: After irradiation, cool the vial to room temperature using compressed air.[14]

-

Extraction: Transfer the contents to a separatory funnel. Partition the mixture between water and an organic solvent such as ethyl acetate. Extract the aqueous layer three times with the organic solvent.[5]

-

Isolation: Combine the organic phases, wash with brine, and dry over anhydrous magnesium or sodium sulfate.[5]

-

Purification: Evaporate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography to obtain the desired pyrrole.[5]

Reaction Scope and Optimization

The versatility of the Paal-Knorr synthesis is a key reason for its widespread use. A broad range of substrates can be successfully employed.

-

1,4-Dicarbonyl Compounds: The reaction is compatible with various alkyl and aryl substituents on the dicarbonyl backbone.[1] However, the availability of the 1,4-dicarbonyl starting material can sometimes be a limiting factor.[1][11]

-

Amines: A wide array of amines can be used, including ammonia (or its precursors like ammonium acetate), primary aliphatic amines, and primary aromatic amines.[11] Anilines bearing either electron-donating or electron-withdrawing groups are generally well-tolerated.[11] Less nucleophilic amines, such as those with strong electron-withdrawing groups, may require more forcing conditions like higher temperatures or longer reaction times.[13]

The following table summarizes the influence of catalysts and conditions on the reaction outcome.

| Catalyst/Condition | Substrates (Dicarbonyl + Amine) | Typical Conditions | Yield | Key Advantages/Disadvantages |

| Acetic Acid | 2,5-Hexanedione + Aniline | Reflux in Ethanol, 2-3h | Good-Excellent | Classic, simple, reliable method.[4] |

| Lewis Acids (e.g., Sc(OTf)₃) | Various | Room temp. to 80 °C | Good-Excellent | Milder conditions, suitable for acid-sensitive substrates.[11] |

| Iodine (I₂) catalysis | Various | Solvent-free, Room temp. | Excellent | "Green" conditions, short reaction times, high yields.[3] |

| Microwave Irradiation | Various | 80-150 °C, 5-20 min | Good-Excellent | Drastically reduced reaction times, often improved yields.[5][11] |

| Aqueous (Boiling Water) | 2,5-Hexanedione + various amines | Reflux in H₂O | Good-Excellent | Uncatalyzed, environmentally benign solvent.[7] |

| Solvent-free | 2,5-Hexanedione + various amines | Room temp. stirring | Excellent | Ultimate "green" conditions, no catalyst or solvent needed.[12] |

Applications in Drug Development

The pyrrole nucleus is a critical pharmacophore in a multitude of therapeutic agents. The Paal-Knorr synthesis provides a direct and powerful route to access these structures and their analogs for drug discovery campaigns.

-

Atorvastatin (Lipitor®): This blockbuster cholesterol-lowering drug features a central, highly substituted pyrrole ring.[8][10] The industrial synthesis of Atorvastatin relies on a Paal-Knorr cyclocondensation as the key step to construct this core structure.[8][9] This application highlights the robustness and scalability of the reaction for the large-scale manufacturing of complex active pharmaceutical ingredients (APIs).

-

Synthesis of Drug Analogs: The Paal-Knorr reaction is extensively used to generate libraries of novel pyrrole-containing compounds for screening against various biological targets.[5][14] By systematically varying the substituents on both the dicarbonyl and amine starting materials, researchers can perform structure-activity relationship (SAR) studies to optimize lead compounds for potency, selectivity, and pharmacokinetic properties.[14]

-

Natural Product Synthesis: The synthesis of complex natural products often involves the Paal-Knorr reaction. For instance, it was a key step in the total synthesis of Marineosin A, a marine natural product with potent antimicrobial activity.[5]

Workflow for Pyrrole Library Synthesis in Drug Discovery

Conclusion

The Paal-Knorr pyrrole synthesis, despite its age, remains a remarkably powerful and relevant tool for the modern chemist. Its operational simplicity, broad applicability, and high efficiency make it an indispensable method for accessing the vital pyrrole scaffold. Continuous innovation, particularly through the development of greener and milder reaction conditions, has ensured that this classic reaction will continue to be a mainstay in both academic research and the industrial synthesis of pharmaceuticals and advanced materials for the foreseeable future.

References

-

Organic Chemistry Portal. Paal-Knorr Pyrrole Synthesis. Available from: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available from: [Link]

-

Rohit Chemistry. Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. YouTube; 2021. Available from: [Link]

-

Synfacts. Synthesis of Atorvastatin via NHC-Catalyzed Three-Component Coupling. Thieme; 2017. Available from: [Link]

-

RGM College Of Engineering and Technology. Paal–Knorr synthesis of pyrroles. 2018. Available from: [Link]

-

Gavriilidis, A., et al. Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters; 2019. Available from: [Link]

-

ACS Publications. Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters; 2019. Available from: [Link]

-

Royal Society of Chemistry. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles. Green Chemistry; 2005. Available from: [Link]

-

National Center for Biotechnology Information. Recent Advancements in Pyrrole Synthesis. PMC; 2021. Available from: [Link]

-

Vladimirova, S., et al. SYNTHESIS OF NEW PYRROLE COMPOUNDS WITH POTENTIAL ANTIHYPERLIPIDEMIC EFFECT. Journal of Chemical Technology and Metallurgy; 2020. Available from: [Link]

-

Wikipedia. Atorvastatin. Available from: [Link]

-

Royal Society of Chemistry. Recent approaches in the organocatalytic synthesis of pyrroles. 2021. Available from: [Link]

-